5-Chloro-1-(2-methylphenyl)-1-oxopentane
Overview
Description
5-Chloro-1-(2-methylphenyl)-1-oxopentane is an organic compound characterized by the presence of a chloro group, a methylphenyl group, and a ketone functional group
Scientific Research Applications
5-Chloro-1-(2-methylphenyl)-1-oxopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes and receptors
Mode of Action
It’s worth noting that similar compounds have been found to participate in reactions such as the suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that 5-Chloro-1-(2-methylphenyl)-1-oxopentane may interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological pathways . For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Similar compounds have been found to have various biological effects . For instance, certain indole derivatives have been found to possess high inhibitory activities against various biological targets . This suggests that this compound may also have significant molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-methylphenyl)-1-oxopentane typically involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-chloropentane in the presence of a base such as pyridine to yield the desired product. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-methylphenyl)-1-oxopentane can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products, such as amines or thiols.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(2-hydroxyphenyl)-1-oxopentane: Similar structure but with a hydroxy group instead of a methyl group.
5-Chloro-1-(2-methoxyphenyl)-1-oxopentane: Contains a methoxy group instead of a methyl group.
Uniqueness
5-Chloro-1-(2-methylphenyl)-1-oxopentane is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions and applications compared to its analogs.
Properties
IUPAC Name |
5-chloro-1-(2-methylphenyl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-10-6-2-3-7-11(10)12(14)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEWUFQNFKYVII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642363 | |
Record name | 5-Chloro-1-(2-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-11-0 | |
Record name | 5-Chloro-1-(2-methylphenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-(2-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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